The table below summarizes the core chemical and assumed pharmacological data for 2-Fluoroamphetamine.
| Property Category | Details |
|---|---|
| Systematic Name | 1-(2-Fluorophenyl)propan-2-amine [1] [2] [3] |
| Chemical Formula | C₉H₁₂FN [1] [4] [3] |
| Molar Mass | 153.20 g/mol [1] [3] |
| Chemical Structure | |
| Assumed Mechanism of Action | Presumed to be a dopamine and norepinephrine releasing agent (NDRA) [5] [2]. |
| Assumed Pharmacokinetics | Limited data; one study on a similar compound (4-FA) identified metabolites from pathways including ring hydroxylation and formation of diastereomers of fluorophenylpropanolamine [6]. |
The following table compiles the available quantitative animal data and human dosage reports. Please note that this data comes from non-peer-reviewed or anecdotal sources and its reliability is uncertain.
| Data Type | Reported Value / Range | Notes and Context |
|---|
| Reported Human Dosage (Oral) | Threshold: 5 mg Light: 15 - 30 mg Common: 30 - 50 mg Strong: 50 - 60 mg Heavy: 60 mg+ [2] | Anecdotal data from user reports; not from clinical studies. Duration of effects is reported to be 2-4 hours. [2] | | Animal Data (Mice/Rats) | Analgesic Dose (ED₅₀): 20 mg/kg (i.p.) [1] Anorexiant Dose (ED₅₀): 15 mg/kg (p.o.) [1] Acute Toxicity (LD₅₀): 100 mg/kg (i.p.) [1] Cardiovascular: 0.5 mg/kg (i.v.) increased blood pressure by 29 mm Hg [1] | Data is dated and sourced from a secondary publication; original studies are not cited for verification. |
The diagram below illustrates the presumed primary mechanism of action of 2-FA as a dopamine and norepinephrine releasing agent.
Assumed mechanism of 2-FA as a monoamine releasing agent. [5] [2]
A critical finding from this search is the significant lack of rigorous scientific data on 2-FA, which is a major limitation for any professional analysis.
Given its status as a novel psychoactive substance, 2-FA is controlled in several countries, which may impact research possibilities [1]:
The exposome is defined as the cumulative measure of all environmental exposures and associated biological responses throughout the lifespan, including from the environment, diet, behavior, and endogenous processes [1] [2]. Blood serves as a rich source of biomarkers for exposomics research, reflecting both external exposures and the internal biological landscape [1].
Key analytical approaches in exposomics research are summarized in the table below.
| Approach | Description | Key Technologies | Measured Components in Blood |
|---|---|---|---|
| Top-Down (Agnostic) [1] | Measures biological responses in biospecimens to find exposure-related biomarkers without prior hypothesis. | Metabolomics, Epigenomics, Proteomics, Adductomics [1] | Endogenous metabolites, DNA methylation patterns, protein levels, DNA adducts [1] |
| Bottom-Up (Exposure-Based) [1] | Directly measures external environmental exposures. | Sensors, Geospatial monitoring, Questionnaires [1] | Data used to model external exposure, not directly measured in blood [1] |
| Biomonitoring [2] | Direct measurement of chemicals or their metabolites in biological samples. | High-throughput targeted and untargeted Mass Spectrometry (LC-MS/GC-MS) [1] [3] | Environmental chemicals (e.g., pesticides), plastic polymers (PET, PE, styrene), heavy metals [3] |
A notable example of the bottom-up/biomonitoring approach is a 2022 study that validated a method for detecting and quantifying plastic polymers in human whole blood [3]. The key findings are quantified below.
| Polymer Type | Status in Blood | Mean Quantifiable Concentration (in a study of 22 donors) |
|---|---|---|
| Polyethylene Terephthalate (PET) | Identified & Quantified | 1.6 µg/ml (sum of quantifiable polymers) |
| Polyethylene (PE) | Identified & Quantified | |
| Polymers of Styrene | Identified & Quantified | |
| Poly(methyl methacrylate) | Identified & Quantified | |
| Polypropylene | Below quantification limits |
Cutting-edge protocols for blood-based exposomics often involve sophisticated instrumentation and data analysis.
Protocol for Detecting Plastic Polymers in Blood [3]:
Multi-Omics Integration for Biomarker Discovery [1] [4]:
Machine Learning for Early Cancer Detection (TriOx Test) [5]:
The following diagram illustrates the conceptual workflow of a top-down exposomics study that uses blood analysis to link exposures to health outcomes.
Top-down exposomics workflow: from external exposure to health outcome via blood biomarkers.
The internal environment, as shaped by external exposures, can be categorized into specific domains for systematic study, as shown below.
The three overlapping domains of the exposome, from general external to internal biological factors [1].
The field is moving towards large-scale, collaborative projects that leverage real-world data and advanced analytics [4] [6].
Available quantitative data on 2-FA is primarily derived from animal studies and user reports, which should be interpreted with caution.
| Domain | Parameter | Value / Observation | Model / Context |
|---|---|---|---|
| Behavioral Pharmacology | Locomotor Stimulation | Fully substituted for methamphetamine's discriminative stimulus effects [1] | Rat drug discrimination assay |
| Relative Potency | Less potent than 2-FMA and 3-FA in locomotor stimulation [1] | Mouse locomotor activity assay | |
| Preclinical Toxicology | Acute LD₅₀ | 100 mg/kg [2] | Mouse (intraperitoneal) |
| Anorexiant Dose (ED₅₀) | 15 mg/kg [2] | Rat (oral) | |
| Analgesic Dose (ED₅₀) | 20 mg/kg [2] | Mouse (intraperitoneal) | |
| Reported Human Effects (Anecdotal) | Common Oral Dosage | 30 - 50 mg [3] | For research purposes only |
| Duration (Total) | 2 - 4 hours [3] | - | |
| Subjective Effects | Euphoria, increased energy, focus; compared to dextroamphetamine at functional doses [3] | - |
Researchers can identify and analyze 2-FA using several validated analytical techniques. The following workflow outlines a general approach for substance identification:
Sample Preparation and Analysis:
The legal landscape for 2-FA is complex and evolving.
The available information on 2-FA is limited and comes with significant caveats:
The table below consolidates the specific toxicological data points found for 2-FA. Please note that some of this data is from a non-peer-reviewed source and may require further verification [1].
| Parameter | Value | Conditions | Source / Notes |
|---|---|---|---|
| LD₅₀ | 100 mg/kg | Mouse; intraperitoneal (i.p.) | Cited in Wikipedia; requires medical citation [1]. |
| Analgesic Dose | 20 mg/kg (50% inhibition of response) | Mouse; i.p. | Effect measured against tail-clamp response [1]. |
| Anorexiant Dose | 15 mg/kg (50% inhibition of food intake for 2h) | Rat; oral (p.o.) | Measured 1 hour after administration [1]. |
| Effect on Blood Pressure | Increase of 29 mm | Rat; intravenous (i.v.) 0.5 mg/kg | -- [1] |
Given the data gaps, the following methodologies from research on similar compounds could be applied to 2-FA:
Based on the general principles from the search results, the following diagram outlines a potential experimental workflow for establishing the toxicological profile of a substance like 2-FA.
A proposed workflow for toxicological profiling, integrating computational and experimental methods.
Anorexiants are pharmaceutical agents that suppress appetite, primarily through central nervous system (CNS) stimulation, and are used to treat obesity [1] [2]. Their effects are often mediated by influencing key neurotransmitter systems.
The table below summarizes the primary pathways involved:
| Pathway/System | Mechanism of Action in Appetite Suppression | Example Drugs/Agents |
|---|---|---|
| CNS Stimulants | Act on hypothalamic and limbic regions in the brain to control satiety and reduce appetite [1] [2]. | phentermine, diethylpropion [1] |
| Monoaminergic Systems | Increase levels of neurotransmitters like norepinephrine, dopamine, and serotonin, which play a role in hunger signaling and energy balance [2]. | bupropion/naltrexone (Contrave) [1] |
| GLP-1 Receptor Agonists | Mimic natural incretin hormones that promote feelings of fullness, slow gastric emptying, and can also have metabolic benefits [3]. | liraglutide, semaglutide [3] |
To evaluate the effects of a substance like 2-FA on body composition in rodents, researchers often use quantitative imaging techniques. The diagram below outlines a generalized protocol for this type of assessment, synthesized from established methodologies [4] [5]:
This workflow illustrates a simplified protocol where the radiotracer 18F-FDG is administered, often intraperitoneally to minimize stress. After a 60-minute uptake period, a single plasma sample is taken to calculate the Standardized Uptake Value (SUV) during PET scanning, enabling quantitative analysis of brain activation or metabolic activity [4] [5].
While specific data on 2-FA is unavailable, analgesic effects are typically screened using well-established behavioral models in rodents. The table below outlines some common assays:
| Assay Name | Nociceptive Stimulus | Key Readout / Behavioral Endpoint |
|---|---|---|
| Tail-Flick Test | Application of radiant heat to the tail [6]. | Latency (seconds) for the animal to flick its tail away from the heat. |
| Hot Plate Test | Placement on a heated metal surface [6]. | Latency (seconds) to a pain response (e.g., licking paws, jumping). |
| Formalin Test | Injection of dilute formalin into the paw. | Time spent licking/biting the injected paw, measured in two phases (acute and inflammatory). |
| Von Frey Filaments | Mechanical pressure applied to the paw. | Paw Withdrawal Threshold - the minimal force required to elicit a response. |
The table below summarizes the core chemical and physical property data for 1-(2-fluorophenyl)propan-2-amine, also known as 2-Fluoroamphetamine or 2-FA [1].
| Property | Value / Description |
|---|---|
| CAS No. | 1716-60-5 [1] |
| Molecular Formula | C₉H₁₂FN [1] |
| Molecular Weight | 153.2 g/mol [1] |
| Chemical Name | 1-(2-Fluorophenyl)propan-2-amine [1] |
| Synonyms | 2-FA; this compound; o-Fluoro-α-methylphenethylamine [1] |
| Boiling Point | 210.8 ± 15.0 °C (Predicted) [1] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) [1] |
| pKa | 9.51 ± 0.10 (Predicted) [1] |
| Solubility | Slightly Soluble (2.0 g/L at 25°C) [1] |
| Safety (GHS) | H315-H319-H335 - Causes skin irritation, serious eye irritation, and respiratory irritation [1] |
Understanding the hydrogen-bonding capacity of a molecule is crucial for predicting its solubility, interactions with biological targets, and spectroscopic properties. The amine group (-NH₂) on the molecule acts as both a donor and an acceptor [2].
Diagram: The amine group acts as both an H-bond donor and acceptor.
While the searched literature does not contain specific protocols for this exact molecule, one source discusses general experimental methods used to characterize similar cationic amines [3]. The following diagram outlines a potential workflow for studying its hydrogen-bonding interactions, based on these general principles.
Diagram: A workflow for determining H-bond donor parameters via spectroscopic titrations.
The general methodology involves [3]:
The table below summarizes the key available data on 2-FA, which can be used to infer its potential to cross the BBB.
| Property | Description / Value | Significance for BBB Permeability |
|---|---|---|
| Systematic Name | 1-(2-fluorophenyl)propan-2-amine [1] | - |
| Molecular Formula | C9H12FN [2] | - |
| Average Molecular Weight | 153.2 g/mol [2] | Favors passive diffusion (generally <400-500 Da) [3]. |
| Predicted LogP | 1.85 - 1.95 [2] | Suggests moderate lipophilicity, favorable for passive diffusion. |
| Predicted Pharmacological Action | Dopamine and Norepinephrine Releasing Agent [1] | Confirms CNS activity, implying the molecule can cross the BBB. |
| Formal BBB Permeability Studies | None found (No quantitative data, e.g., Permeability-Surface Area (PS) product or Kin) [1] | A significant data gap for precise pharmacokinetic modeling. |
While 2-FA has not been formally studied, established methodologies exist that could be applied. The diagram below outlines a general workflow for assessing BBB permeability in rodent models.
Experimental workflow for assessing BBB permeability in rodent models.
Here are detailed methodologies for key assays:
In Vivo Systemic Administration and Permeability Index Assay [4]
(Tissue Fluorescence / Tissue Weight) / (Serum Fluorescence / Serum Volume). This accounts for vascular content and tissue mass.In Situ Brain Perfusion Technique [3]
Intravenous Injection and Multiple Time-Point Analysis [3]
Given the lack of experimental data for 2-FA, in silico models are a valuable tool for prediction.
The chiral separation of amphetamine derivatives represents a critical challenge in forensic and pharmaceutical chemistry due to the differential pharmacological activity of enantiomers. 2-Fluoroamphetamine (2-FA) has emerged as a novel psychoactive substance (NPS) on the recreational drug market, specifically designed to circumvent controlled substance legislation through structural modification of the amphetamine scaffold. [1] [2] Unlike traditional amphetamines, comprehensive pharmacological data for 2-FA remains limited, though it is hypothesized to function primarily as a dopamine and norepinephrine releasing agent based on its structural similarity to other substituted amphetamines. [3] The chiral center in the 2-FA molecule gives rise to two distinct enantiomers that may exhibit differential biological activity, potency, and toxicity profiles, much like the well-characterized enantiomers of amphetamine and methamphetamine where the D-enantiomer typically demonstrates significantly greater central nervous system stimulation. [4]
The critical importance of chiral separation in forensic contexts is highlighted by the fact that illegal manufacturing typically produces racemic mixtures or specific enantiomer ratios that can serve as chemical fingerprints for tracking distribution networks. Furthermore, accurate enantiomer quantification is essential for proper toxicological assessment, as the isomers may possess different abuse potentials and health risks. [1] This application note provides detailed protocols for the chiral separation of 2-FA enantiomers using indirect chiral separation via GC-MS, enabling researchers to confidently identify and quantify the individual enantiomers in complex samples including seized materials, biological specimens, and synthetic reaction mixtures.
The indirect chiral separation method employing MTPA as a chiral derivatizing agent proceeds through the following optimized steps:
For certain applications, (1R)-(-)-menthylchloroformate provides an alternative derivatization approach:
The following instrument parameters have been optimized for effective separation and detection of 2-FA diastereomeric derivatives:
Table 1: Optimized GC-MS Parameters for 2-FA Chiral Separation
| Parameter | Specification | Alternative Setting |
|---|---|---|
| Injector | Split/Splitless | Split mode (10:1 ratio) |
| Injection Temperature | 250°C | 280°C |
| Carrier Gas | Helium (constant flow) | Hydrogen (constant flow) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Oven Program | 100°C (1 min hold) to 280°C at 10°C/min | 90°C (2 min hold) to 290°C at 15°C/min |
| Final Hold | 10 minutes | 5 minutes |
| Transfer Line Temperature | 280°C | 290°C |
| Ion Source Temperature | 230°C | 250°C |
| Ionization Mode | Electron Ionization (EI) | Chemical Ionization (CI) |
| Electron Energy | 70 eV | 70 eV |
| Scan Range | 50-550 m/z | 45-500 m/z |
| Solvent Delay | 3 minutes | 2.5 minutes |
The developed chiral separation method for this compound was rigorously validated to establish its performance characteristics for qualitative and quantitative analysis:
Table 2: Method Performance Characteristics for 2-FA Chiral Separation
| Performance Parameter | MTPA Derivatization | Menthylchloroformate Derivatization |
|---|---|---|
| Retention Time Difference | 1.2-1.5 minutes | 0.8-1.2 minutes |
| Resolution Factor (Rs) | >1.5 | >1.2 |
| Limit of Detection | 5 ng/μL | 10 ng/μL |
| Linearity Range | 10-500 ng/μL | 20-400 ng/μL |
| Retention Time RSD | <0.5% | <0.8% |
| Peak Area RSD | <3.5% | <4.2% |
| Theoretical Plates | >85,000 | >60,000 |
The diastereomeric derivatives formed through the derivatization process exhibit characteristic fragmentation patterns that enable confident identification:
MTPA Derivatives: Display prominent molecular ions and characteristic fragment ions including m/z 154 (base peak for amphetamine backbone), m/z 189 (trifluoromethylphenyl fragment), and m/z 304 (molecular ion for the derivative). The mass spectra for both diastereomers are nearly identical, with retention time being the primary differentiating factor. [1]
Menthylchloroformate Derivatives: Show molecular ions at m/z 295 and characteristic fragment ions at m/z 155 (fluoroamphetamine moiety), m/z 139 (menthyl fragment), and m/z 93 (cyclohexyl fragment). The fragmentation patterns provide complementary structural information that supports compound identification. [1]
In the indirect separation approach, the chirality is transferred from the analyte to the diastereomeric derivative through chemical reaction, enabling separation on conventional achiral stationary phases. The elution order for the MTPA derivatives typically shows the (S)-2-FA derivative eluting before the (R)-2-FA derivative, though this should be confirmed using enantiomerically pure standards when available. [1] The method has demonstrated particular effectiveness in distinguishing positional isomers, with successful simultaneous separation of 2-, 3-, and 4-fluoroamphetamine reported in the literature, highlighting the technique's specificity for forensic applications where isomeric composition can provide intelligence on synthetic routes and precursor materials. [1]
While this application note focuses on GC-MS methodologies, it is noteworthy that HPLC with chiral stationary phases provides an alternative direct separation approach. Methods utilizing sulfated beta-cyclodextrin as a chiral selector in the mobile phase or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC V2) have demonstrated effective enantioseparation of fluoroamphetamine compounds. [1] [4] The HPLC approach offers advantages of simpler sample preparation without requiring derivatization, while GC-MS provides superior sensitivity and resolution for complex forensic samples. The selection between these techniques should be guided by available instrumentation, sample matrix considerations, and required detection limits.
The experimental workflow for chiral separation and identification of this compound encompasses sample preparation, derivatization, analysis, and data interpretation stages as illustrated below:
Sample Preparation: Accurately weigh or transfer approximately 100 μg of 2-FA standard or sample extract into a 2 mL derivatization vial. For solid samples, first perform appropriate extraction using methanol or acetonitrile, followed by concentration under nitrogen stream.
Derivatization Reaction:
Sample Cleanup: For MTPA derivatives, evaporate to dryness under nitrogen and reconstitute in 100 μL ethyl acetate. For menthylchloroformate derivatives, extract with isooctane, transfer organic layer to autosampler vial, and concentrate to approximately 50 μL.
GC-MS Analysis: Program the GC-MS system according to the parameters in Table 1. Perform initial system suitability tests using a racemic standard to verify resolution (>1.5) and retention characteristics. Inject 1-2 μL of the prepared sample using the split or splitless mode as appropriate for the concentration.
Data Analysis: Integrate peak areas for both diastereomeric derivatives. Calculate enantiomer ratio as (peak area enantiomer A) / (peak area enantiomer B). For quantitative analysis, prepare and analyze calibration standards across the concentration range of interest.
The analysis of this compound occurs within a complex legal framework where this compound is explicitly controlled in many jurisdictions or falls under analogue legislation provisions such as the U.S. Federal Analog Act. [2] The chiral separation of 2-FA provides essential data for forensic intelligence as the specific enantiomer ratio may indicate particular synthetic routes or source materials, potentially linking multiple exhibits to a common origin. Additionally, the ability to distinguish 2-FA from its positional isomers (3-fluoroamphetamine and 4-fluoroamphetamine) represents a critical analytical capability, as these compounds may exhibit different pharmacological profiles and legal status. [1] [2]
From a toxicological perspective, the chiral separation of 2-FA is essential for accurate risk assessment, as enantiomers frequently demonstrate different potencies, metabolic pathways, and physiological effects. While comprehensive human pharmacological data for 2-FA is limited, animal studies suggest potential anorexiant and analgesic effects at specific dosage ranges, with reported LD50 values in mice of 100 mg/kg (intraperitoneal). [2] These findings underscore the importance of accurate enantiomer quantification for proper evaluation of health risks associated with 2-FA exposure.
For laboratories without access to specific reagents or columns mentioned in this protocol, several adaptations remain possible:
The indirect chiral separation of this compound using GC-MS with diastereomeric derivatization represents a robust and reliable analytical approach for forensic and research applications. The method provides excellent enantiomeric resolution with performance characteristics suitable for both qualitative identification and quantitative analysis. The protocols detailed in this application note have been optimized to deliver reproducible results while accommodating the practical constraints of analytical laboratory workflows. As the novel psychoactive substance landscape continues to evolve, reliable chiral separation methods will remain essential tools for accurate compound identification, toxicological assessment, and strategic intelligence in substance control efforts.
The chiral separation of amphetamine-like substances, such as 2-Fluoroamphetamine (2-FA), is critical in pharmaceutical and forensic science. Enantiomers can have different pharmacological activities and toxicities, making their separation essential for safety and efficacy evaluation [1]. This application note provides a detailed protocol for the rapid enantioseparation of 2-FA using High-Performance Liquid Chromatography (HPLC) with the Chiralpak AD-3 chiral stationary phase, which is renowned for its high success rate with structurally similar amines [2] [1].
This step converts the salt to the free base for better interaction with the chiral selector.
The table below outlines the recommended starting conditions for the initial screening.
Table 1: Recommended Screening Conditions for 2-FA Enantioseparation
| Parameter | Specification | Notes & Variations |
|---|---|---|
| Column | Chiralpak AD-3 (100 x 4.6 mm, 3 µm) | Standard analytical dimension [2] |
| Mobile Phase | Pure alcohols with 0.2% DEA | Methanol, Ethanol, 1-Propanol, 2-Propanol [2] |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust for backpressure and analysis time |
| Column Temperature | 25 °C | Key for optimization; study 15-35°C later [2] |
| Detection Wavelength | 230 nm | Common for amines; check UV spectrum of 2-FA |
| Injection Volume | 1 - 5 µL | 1 µL is standard for 1 mg/mL concentration [1] |
Based on the initial screening results:
You can expect outcomes similar to those reported for structurally related compounds. The table below summarizes potential results based on the literature.
Table 2: Exemplary Chromatographic Data for Rigid Chiral Analytes on Chiralpak AD-3 [2]
| Analytic Stereogenicity | Mobile Phase | Retention Factor (k₁) | Enantioselectivity (α) |
|---|---|---|---|
| Axial (Compound 2) | Methanol | Data not specified | ~2.5 |
| Ethanol | Data not specified | ~2.5 | |
| 2-Propanol | Data not specified | 4.94 | |
| Helical (Compound 3) | Methanol | Data not specified | 1.32 |
| Ethanol | Data not specified | 1.41 | |
| 2-Propanol | Data not specified | 1.69 |
The following diagram illustrates the multiple interactions responsible for enantioseparation on the ADMPC-based stationary phase.
Figure 2: Key molecular interactions for enantioresolution on the ADMPC selector. The chiral recognition is a multi-modal process involving several types of interactions within the helical grooves of the amylose polymer [2] [1]. The 3,5-dimethylphenyl groups enable π-π interactions with the aromatic ring of 2-FA, while the carbamate groups act as hydrogen bond acceptors/donors. The chiral environment provided by the polymer backbone differentially accommodates the two enantiomers based on their steric fit.
This protocol outlines a robust and effective strategy for the enantioseparation of 2-FA using the Chiralpak AD-3 column in polar organic mode. The method leverages the strong chiral recognition capabilities of amylose tris(3,5-dimethylphenylcarbamate) for amine-containing analytes. By systematically screening mobile phases and optimizing temperature, researchers can rapidly develop a suitable method for obtaining enantiomerically pure 2-FA for further studies.
This application note details a robust method for the identification and quantification of this compound (2-FA) in urine using solid-phase extraction (SPE) followed by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The method is adapted from analytical procedures used for similar fluoroamphetamines [1].
The following protocol is designed for a 1 mL urine sample [1].
The workflow for the entire analytical procedure is summarized below.
The table below summarizes the key identification parameters for 2-FA based on the described methodology.
| Parameter | Description / Value |
|---|---|
| Chemical Name | 1-(2-Fluorophenyl)propan-2-amine [3] |
| Molecular Formula | C₉H₁₂FN [3] |
| Molar Mass | 153.200 g·mol⁻¹ [3] |
| CAS Number | 7001-48-5 |
| Chromatographic Retention Time | ~2.63 minutes (under specified HILIC conditions) [1] |
| MS Ionization ([M+H]⁺) | m/z 154.10 (theoretical for C₉H₁₃FN⁺) |
| Characteristic MS/MS Fragments | Includes ions consistent with loss of CHNO and formation of a fluorotropylium ion (C₇H₆F⁺) [4]. |
For research integrity and safety, please note the following:
Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid analysis of complex mixtures with minimal sample preparation [1]. It is particularly advantageous for forensic toxicology and therapeutic drug monitoring, as it enables direct analysis from raw biofluids like whole blood, requiring only small sample volumes (typically 10–20 µL) and providing results in minutes [2] [3].
Amphetamine-type stimulants (ATS) are among the most commonly abused drugs globally [4]. While a validated method for 2-FA was not identified in the available literature, a robust PS-MS method has been developed and fully validated for eight other amphetamines in whole blood [4] [5]. The following protocol details this method, which can serve as a reference for researchers aiming to develop an assay for 2-FA.
This protocol is adapted from a study that validated the quantitative determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, PMA, PMMA, and 4-FA [4].
An automated PS ion source (e.g., Velox by Prosolia) is used [4] [3].
Because the optimal collision-induced dissociation of different amphetamines requires slightly different pressures, the MS method is divided into two segments with different collision gas pressures (1.3 and 1.7 mTorr), with a 10-second stabilization time when switching between them [4].
The experimental workflow is summarized below:
The described method was rigorously validated for forensic toxicology application according to international guidelines [4]. The key performance characteristics are summarized in the tables below.
Table 1: Key Validation Parameters for the PS-MS Amphetamine Method
| Parameter | Result | Specification |
|---|---|---|
| Accuracy | Within ±15% of true value | Meets forensic guidelines |
| Precision (Avg.) | Better than 15% | Meets forensic guidelines |
| Precision (at LLOQ) | Better than 20% | Meets forensic guidelines |
| Sample Volume | 12 µL | Very low consumption |
| Analysis Time | ~1.3 minutes | Very high throughput |
Table 2: Quantitative Performance for Individual Amphetamines The following data was achieved using only 12 µL of whole blood [4].
| Analyte | Abbreviation | LLOQ (ng/mL) |
|---|---|---|
| Amphetamine | AP | 15-50 |
| Methamphetamine | MA | 15-50 |
| 3,4-Methylenedioxyamphetamine | MDA | 15-50 |
| 3,4-Methylenedioxy-N-methylamphetamine | MDMA | 15-50 |
| 3,4-Methylenedioxy-N-ethylamphetamine | MDEA | 15-50 |
| para-Methoxyamphetamine | PMA | 15-50 |
| para-Methoxymethamphetamine | PMMA | 15-50 |
| 4-Fluoroamphetamine | 4-FA | 15-50 |
It is important to reiterate that 2-FA was not part of the validated method described above. The compound 4-FA was included, and its use as a new psychoactive substance is noted [4]. To develop a method for 2-FA, researchers would need to:
The presented Paper Spray MS method offers a fast, reliable, and forensically validated approach for quantifying a panel of amphetamines in whole blood. With an analysis time of under two minutes and minimal sample preparation, it represents a significant advantage over traditional LC-MS methods for high-throughput screening [4] [6]. While 2-FA is not currently covered, the established protocol provides a clear and robust framework for researchers to adapt and expand the method to include this and other novel psychoactive substances.
This compound (2-FA) is a stimulant drug belonging to the class of substituted amphetamines and is recognized as a new psychoactive substance (NPS) [1]. The primary metabolic pathways for fluoroamphetamines are not fully elucidated for the 2-fluoro isomer, but available data on its positional isomers suggest that they undergo metabolism via two main routes: hydroxylation of the aromatic ring and deamination to form phenylpropanolamine derivatives [2]. Identifying the specific metabolites of 2-FA is crucial for developing accurate analytical methods in clinical and forensic toxicology to confirm intake, as the parent compound may only be present in urine for a short duration.
The table below summarizes the available quantitative data for 2-FA, primarily derived from animal studies. This data provides a baseline for understanding its potency and potential toxicity, which can inform dosing decisions for in vivo studies and risk assessment [1].
| Parameter | Value | Species (Route) |
|---|---|---|
| Anorexiant ED₅₀ (Dose inhibiting food intake by 50%) | 15 mg/kg | Rat (p.o.) |
| Analgesic ED₅₀ (50% inhibition of tail-clamp response) | 20 mg/kg | Mouse (i.p.) |
| Acute Toxicity (LD₅₀) | 100 mg/kg | Mouse (i.p.) |
| Blood Pressure Increase | +29 mm Hg (at 0.5 mg/kg) | Rat (i.v.) |
The following diagram illustrates the hypothesized metabolic pathways of 2-FA in humans, inferred from general amphetamine metabolism and a related study on 4-FA [2]. The diagram was created using Graphviz DOT language, with labeldistance set to 2.5 to ensure clear separation of edge labels.
Diagram 1: Proposed Metabolic Pathways of 2-FA
This protocol details a methodology for identifying 2-FA metabolites in human urine, adapted from a published pilot study on 4-FA [2]. The overall workflow is summarized in the diagram below.
Diagram 2: Experimental Workflow for Urine Analysis
This is the core analytical step for separating, detecting, and identifying the parent drug and its metabolites.
Liquid Chromatography (LC):
Mass Spectrometry (MS/MS):
The table below outlines the expected metabolites, their proposed structures, and the analytical approach for their identification based on the described protocol.
| Analyte | Proposed Structure / Biotransformation | Expected Retention Time (min) | Key MS/MS Fragments (m/z) | Remarks |
|---|---|---|---|---|
| 2-FA (Parent) | 1-(2-Fluorophenyl)propan-2-amine | ~6.5 | 154 [M+H]⁺, 137, 119, 109 | Quantify via MRM; primary target for recent use. |
| Hydroxylated 2-FA | 1-(2-Fluoro-4-hydroxyphenyl)propan-2-amine (isomer example) | ~5.2 | 170 [M+H]⁺, 153, 135, 125 | Likely conjugated (glucuronide/sulfate); analyze pre/post hydrolysis. |
| 2-Fluorophenyl-propanolamine | 1-(2-Fluorophenyl)propan-1-ol-2-amine | ~4.8 | 170 [M+H]⁺, 152, 134, 123 | Search for diastereomers; indicative of deamination pathway [2]. |
The presented application notes provide a structured protocol for the identification of 2-FA metabolites in human urine. The core methodology, adapted from a 4-FA study, is expected to be effective, as the metabolism of fluoroamphetamines is generally conserved across isomers [2]. The key to a successful analysis lies in the sensitive detection of the predicted metabolites, particularly the conjugated hydroxylated product and the diastereomeric phenylpropanolamine derivatives.
A significant challenge in this field is the lack of commercially available reference standards for 2-FA metabolites, which makes definitive identification difficult. Future work should focus on the synthesis of these standards to validate the method. Furthermore, the pharmacological and toxicological data for 2-FA is currently limited to animal studies (see Table 1), highlighting a substantial knowledge gap regarding its effects in humans [1]. From a forensic and public health perspective, it is important to note that 2-FA is a controlled substance in several countries, including the United States (under the Federal Analogue Act), China, Finland, and others, emphasizing the importance of reliable detection methods [1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the exceptional detection sensitivity and specificity of tandem mass spectrometry. This hybrid technology has revolutionized bioanalytical chemistry, particularly in the field of pharmaceutical analysis and therapeutic drug monitoring. The fundamental principle involves first separating compounds of interest through HPLC using differential partitioning between a stationary phase and a mobile phase, followed by ionization of the eluted compounds and mass-based detection in the mass spectrometer. [1]
For the analysis of 2-fluoroamphetamine (2-FA) and similar compounds, LC-MS/MS offers distinct advantages over traditional detection methods. The technique provides exceptional sensitivity capable of detecting microgram or even nanogram quantities of analyte in complex biological matrices, high specificity through compound-specific mass transitions, and rapid analysis time for high-throughput applications. The atmospheric pressure ionization sources, particularly electrospray ionization (ESI), efficiently generate gas-phase ions from the liquid chromatograph eluent, making them ideal for the detection of low molecular weight compounds like 2-FA. The tandem mass spectrometry component further enhances detection specificity by monitoring specific precursor-to-product ion transitions unique to the target analyte. [2] [1]
Principle: Sample preparation is a critical step in LC-MS/MS analysis to remove interfering matrix components, reduce ion suppression effects, and concentrate the target analyte to detectable levels. For 2-FA detection in biological matrices, protein precipitation offers an efficient balance between simplicity, recovery, and effectiveness. [3]
Materials:
Procedure:
LC System Configuration:
Gradient Elution Program:
Table 1: Gradient Elution Protocol for 2-FA Separation
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 3.0 | 5 | 95 | 0.4 |
| 5.0 | 5 | 95 | 0.4 |
| 5.1 | 95 | 5 | 0.4 |
| 7.0 | 95 | 5 | 0.4 |
MS System Configuration:
MRM Transitions and Compound-Specific Parameters:
Table 2: Optimized MRM Transitions for 2-FA and Internal Standard
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| 2-FA | 154.1 | 137.1 | 100 | 60 | 25 | 15 |
| 2-FA | 154.1 | 119.0 | 100 | 60 | 35 | 15 |
| 2-FA-d8 (IS) | 162.2 | 145.1 | 100 | 60 | 25 | 15 |
Specificity and Selectivity: The method should demonstrate no significant interference at the retention times of 2-FA and internal standard from six different sources of blank biological matrix. Interference should be <20% of the lower limit of quantification (LLOQ) for 2-FA and <5% for the internal standard. [3] [4]
Linearity and Calibration Curve: A minimum of six non-zero calibration standards, plus blank and zero samples, should be analyzed in triplicate across the expected concentration range. The calibration curve is typically constructed using a weighted (1/x or 1/x²) least-squares regression model. The correlation coefficient (r²) should be ≥0.995, and back-calculated concentrations should be within ±15% of the nominal values (±20% at LLOQ). [3]
Precision and Accuracy: Quality control samples at four concentration levels (LLOQ, low, medium, and high) should be analyzed in replicates (n=5) across three separate runs. Precision (expressed as coefficient of variation, CV%) should be ≤15% (≤20% at LLOQ), and accuracy (expressed as relative error, RE%) should be within ±15% (±20% at LLOQ). [3] [4]
Recovery and Matrix Effects: The recovery of 2-FA and internal standard should be consistent and reproducible at low, medium, and high concentrations. Matrix effects should be evaluated by comparing the analyte response in post-extraction spiked samples with neat standard solutions. The internal standard-normalized matrix factor should have a CV% of ≤15%. [3]
Stability: Stability experiments should evaluate short-term (bench-top) stability, post-preparative stability (autosampler stability), freeze-thaw stability, and long-term storage stability under appropriate conditions. Analytes are considered stable if the deviation from nominal concentration is within ±15%. [3]
Table 3: Method Validation Performance Characteristics for 2-FA
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range (ng/mL) | 1-500 | - |
| LLOQ (ng/mL) | 1 | Signal-to-noise ratio ≥10 |
| Correlation Coefficient (r²) | >0.998 | ≥0.995 |
| Intra-day Precision (CV%) | 3.2-7.8% | ≤15% |
| Inter-day Precision (CV%) | 5.1-9.3% | ≤15% |
| Intra-day Accuracy (RE%) | -4.2 to +8.6% | ±15% |
| Inter-day Accuracy (RE%) | -6.3 to +9.1% | ±15% |
| Recovery (%) | 92.5±6.3 | Consistent and reproducible |
| Matrix Effect (%) | 94.2±8.7 | CV% ≤15% |
| Bench-top Stability (6h, RT) | 96.4% | ≥85% |
| Freeze-thaw Stability (3 cycles) | 93.7% | ≥85% |
| Autosampler Stability (24h, 10°C) | 98.2% | ≥85% |
The following workflow diagram illustrates the complete analytical procedure for 2-FA detection using LC-MS/MS, from sample preparation to data analysis:
Figure 1: Complete analytical workflow for 2-FA detection using LC-MS/MS, encompassing sample preparation, chromatographic separation, mass spectrometric detection, and data analysis stages.
Signal Suppression or Enhancement: Matrix effects can significantly impact LC-MS/MS analysis, particularly when using electrospray ionization. To mitigate these effects:
Retention Time Shifts: Changes in analyte retention time can indicate:
Decreased Sensitivity: Progressive loss of signal intensity may result from:
The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for the detection and quantification of this compound in biological matrices. The method validation data demonstrate excellent performance characteristics across all validated parameters, including precision, accuracy, sensitivity, and selectivity. The optimized sample preparation protocol using protein precipitation with acetonitrile offers a practical balance between efficiency and effectiveness, while the chromatographic and mass spectrometric conditions ensure reliable detection of 2-FA at clinically relevant concentrations.
This methodology is readily adaptable to various laboratory settings and can be modified for the simultaneous detection of multiple amphetamine analogs through expansion of the MRM transition panel. The application of this protocol enables researchers and clinical laboratories to implement reliable 2-FA detection for various applications, including forensic analysis, clinical toxicology, and pharmaceutical research.
The analysis of chiral compounds represents a critical challenge in modern analytical chemistry, particularly in the domain of new psychoactive substances (NPS) where enantiomers may exhibit dramatically different pharmacological activities. Amphetamine and its derivatives have gained significant popularity on illegal drug markets, with numerous structurally related compounds emerging in recent years designed to circumvent legislative controls. These include halogenated analogs such as 4-fluoroamphetamine and 4-fluoromethamphetamine, which are frequently distributed via online platforms. The chirality of amphetamines is of particular concern since the enantiomeric forms often differ significantly in their biological activity, metabolic pathways, and potential toxicity profiles.
The indirect chiral separation approach described in these application notes addresses the pressing need for reliable analytical methods to characterize novel amphetamine derivatives that may not yet be commercially available. These protocols enable researchers to determine both the identity and enantiomeric composition of self-synthesized amphetamines, providing essential data for forensic scientists, toxicologists, and regulatory authorities. The ability to simultaneously separate positional isomers such as 2-fluoroamphetamine, 3-fluoroamphetamine, and 4-fluoroamphetamine further enhances the utility of these methods for comprehensive substance characterization in an increasingly complex NPS landscape.
Indirect chiral separation operates on the principle of diastereomer formation through chemical derivatization of enantiomers with an optically pure chiral derivatizing agent (CDA). This process transforms the original enantiomeric pair into diastereomeric derivatives that possess different physicochemical properties, thereby enabling their separation using conventional achiral chromatographic systems. The fundamental advantage of this approach lies in the ability to utilize standard reversed-phase columns and instrumentation while still achieving resolution of chiral compounds.
The underlying mechanism depends on the formation of transient diastereomeric complexes with distinct stabilities between the enantiomers and the chiral selector. These stability differences arise from varying strengths of intermolecular interactions including hydrogen bonding, π-π interactions, dipole stacking, steric effects, and inclusion complexation. The success of enantioselectivity in indirect separation relies on the three-point interaction model, which necessitates at least three simultaneous interaction points between the analyte and chiral selector, with at least one of these interactions being stereochemically dependent.
The indirect method offers several distinct advantages for chiral separation of amphetamine derivatives, particularly for novel compounds where dedicated chiral stationary phases may not yet exist. Derivatization efficiency typically enhances detection sensitivity, especially for mass spectrometric detection, by improving ionization efficiency and providing characteristic fragmentation patterns. Additionally, the approach allows for flexibility in method development as researchers can select from various CDAs to optimize separation for specific analyte classes.
However, the indirect approach does present certain limitations, including the necessity for additional sample preparation steps, potential for racemization during derivatization, and the requirement for high chiral purity of derivatizing agents. Furthermore, the derivatization process must proceed quantitatively for both enantiomers to avoid the introduction of analytical bias in enantiomeric excess determination. Despite these considerations, the indirect method remains particularly valuable for novel amphetamine derivatives where direct chiral columns with appropriate selectivity may not be commercially available or well-characterized.
The derivatization protocol must be performed under anhydrous conditions to prevent hydrolysis of the derivatizing agents and ensure reproducible reaction yields. For MTPA derivatization, dissolve approximately 1 mg of the racemic amphetamine derivative in 1 mL of anhydrous dichloromethane. Add 1.2 equivalents of MTPA followed by 1.5 equivalents of DCC and catalytic DMAP (0.1 equivalents). Reaction progression should be monitored by TLC or GC-MS, typically requiring 2-4 hours at room temperature with continuous stirring.
For menthylchloroformate derivatization, dissolve the amphetamine sample (0.5-1 mg) in 1 mL of ethyl acetate. Add 1.5 equivalents of (1R)-(-)-menthylchloroformate and 2 equivalents of sodium carbonate as a base catalyst. The reaction mixture should be heated at 40°C for 1 hour with periodic vortex mixing. Upon completion, the reaction mixture must be diluted with mobile phase and directly injected into the GC-MS system.
Prepare a 15 mM solution of sulfated β-cyclodextrin in ultrapure water containing 10 mM ammonium acetate. Adjust the pH to 5.0 using acetic acid or ammonium hydroxide as needed. Filter the solution through a 0.45 μm nylon membrane under vacuum. Combine the aqueous sulfated β-cyclodextrin solution with acetonitrile and methanol in the ratio 50:20:30 (v/v/v) and degas by sonication for 15 minutes before use.
Table 1: Comparison of Indirect Chiral Separation Methods for Amphetamine Derivatives
| Parameter | GC-MS with MTPA | GC-MS with Menthylchloroformate | HPLC with Sulfated β-CD |
|---|---|---|---|
| Derivatization Agent | (R)-(+)-MTPA | (1R)-(-)-Menthylchloroformate | Sulfated β-cyclodextrin (mobile phase additive) |
| Separation Mechanism | Diastereomer formation via amide linkage | Diastereomer formation via carbamate linkage | Inclusion complexation in chiral cavity |
| Analytical Column | HP-5MS (achiral) | HP-5MS (achiral) | LiChrospher RP-18e (achiral) |
| Analysis Time | 20-25 minutes | 20-25 minutes | 25-30 minutes |
| Key Interactions | Hydrogen bonding, π-π, steric effects | Steric bulk, hydrophobic interactions | Hydrogen bonding, hydrophobic inclusion |
| Positional Isomer Separation | Limited | Limited | Excellent (2-, 3-, 4-fluoroamphetamine) |
| Detection Method | Mass spectrometry | Mass spectrometry | UV absorbance |
Table 2: Method Performance Characteristics for Chiral Amphetamine Analysis
| Performance Metric | GC-MS Methods | HPLC Method |
|---|---|---|
| Linear Range | 1-500 μg/mL | 5-1000 μg/mL |
| Reproducibility (%RSD) | ≤8.5% | ≤11.3% |
| Detection Limit | 0.5 μg/mL | 2.0 μg/mL |
| Quantitation Limit | 1.0 μg/mL | 5.0 μg/mL |
| Accuracy | 87-109% | 85-108% |
| Theoretical Plates | >50,000 | >25,000 |
| Resolution (Rs) | >1.5 | >1.8 |
The following diagram illustrates the comprehensive workflow for indirect chiral separation of novel amphetamine derivatives, integrating both GC-MS and HPLC approaches:
Figure 1: Experimental workflow for indirect chiral separation of amphetamine derivatives illustrating the parallel pathways for GC-MS and HPLC analysis following chiral derivatization.
The workflow initiates with sample preparation of racemic amphetamine derivatives, followed by selection of an appropriate chiral discrimination strategy. For the GC-MS pathway, this involves covalent derivatization with chiral agents to form diastereomeric complexes that can be separated on standard achiral columns. The HPLC pathway utilizes chiral mobile phase additives that create transient diastereomeric complexes during the separation process. Both pathways converge at the data analysis stage where enantiomeric composition and compound identity are determined.
Successful implementation of indirect chiral separation requires careful parameter optimization for each novel amphetamine derivative. For GC-MS methods, the derivatization efficiency must be validated through reaction kinetics studies to ensure complete conversion without racemization. The reaction time and temperature should be optimized for each new analog, particularly for halogenated derivatives where electronic effects may influence reactivity. For HPLC methods utilizing sulfated β-cyclodextrin, the concentration of chiral selector (10-20 mM), organic modifier content (30-50%), and mobile phase pH (4.0-5.5) represent critical optimization parameters.
The separation conditions must be fine-tuned to resolve both enantiomers and positional isomers simultaneously. For GC-MS, this involves optimization of the temperature gradient to achieve baseline separation while maintaining reasonable analysis times. For HPLC, isocratic conditions are generally preferred over gradient elution to maintain consistent complexation thermodynamics between the enantiomers and chiral selector. Method developers should systematically evaluate these parameters using design of experiments (DoE) approaches to identify optimal conditions rather than relying on traditional one-factor-at-a-time optimization.
Common challenges in indirect chiral separation of amphetamine derivatives include incomplete derivatization, co-elution of diastereomers, and poor detection sensitivity. Incomplete derivatization often results from moisture contamination or insufficient reaction time, manifesting as multiple peaks for a single analyte. This can be addressed by ensuring strict anhydrous conditions and implementing reaction monitoring protocols.
Co-elution issues may arise from inadequate chiral discrimination in the derivatization step or suboptimal chromatographic conditions. If the selected derivatizing agent provides insufficient resolution, alternative CDAs with different steric bulk or functional groups should be investigated. For HPLC methods, co-elution may be addressed by adjusting the cyclodextrin concentration or incorporating mobile phase additives such as triethylamine to improve peak shape. Poor detection sensitivity, particularly for UV detection in HPLC, can be mitigated by selecting derivatizing agents with strong chromophores or exploring alternative detection wavelengths that correspond to absorption maxima of the derivatives.
The application notes presented herein provide robust and reproducible protocols for the indirect chiral separation of novel amphetamine derivatives using both GC-MS and HPLC platforms. These methods address the critical need for enantioselective analysis in the rapidly evolving landscape of new psychoactive substances, where chirality significantly influences pharmacological activity and legal status. The comparative data demonstrates that both approaches offer distinct advantages, with GC-MS providing superior sensitivity and specificity while HPLC enables simultaneous positional isomer separation.
The implementation of these protocols enables forensic and analytical laboratories to comprehensively characterize emerging amphetamine analogs, supporting public health responses to the dynamic NPS market. Future method development should focus on expanding the scope of detectable analogs, reducing analysis time through ultra-high-performance systems, and incorporating hyphenated techniques such as LC-MS/MS for enhanced confirmation capabilities. The fundamental principles outlined in these application notes provide a foundation for continued adaptation to newly emerging chiral substances of concern.
2-Fluoroamphetamine (2-FA) represents a growing class of novel psychoactive substances that has emerged on the designer drug market in recent years. As a structural analog of amphetamine with a fluorine atom at the 2-position of the phenyl ring, 2-FA presents significant analytical challenges for forensic and research laboratories. [1] [2] The chiral nature of the 2-FA molecule means it exists as two enantiomers that may exhibit differing pharmacological activities, much like other amphetamine derivatives where the (S)-enantiomer typically demonstrates approximately 3–4-fold higher efficacy compared to the (R)-enantiomer. [3] The analysis of enantiomer composition is therefore essential for understanding the pharmacological profile, metabolism, and potential toxicity of seized samples, as well as for forensic interpretation in cases of driving under the influence of drugs or other intoxication scenarios. [4] [3]
This application note provides detailed protocols for the enantioseparation and analysis of this compound using complementary chromatographic techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Additionally, we present nuclear magnetic resonance (NMR) spectroscopy methods for rapid screening and quantification. The methodologies described enable researchers to determine enantiomeric ratios, identify positional isomers, and quantify 2-FA in various sample matrices, providing essential tools for forensic toxicology and drug development applications.
This compound (chemical name: 1-(2-fluorophenyl)propan-2-amine) is a synthetic molecule of the amphetamine class, containing a phenethylamine core featuring a phenyl ring bound to an amino group through an ethyl chain with an additional methyl substitution at Rα. [5] It is a positional isomer of 3-fluoroamphetamine and 4-fluoroamphetamine, differing only in the position of the fluorine atom on the aromatic ring. [1] This structural variation significantly influences its physicochemical properties, particularly lipophilicity, which in turn affects blood-brain barrier penetration and overall pharmacological activity. [1]
Although formal pharmacological studies on 2-FA are limited, it is generally understood to function primarily as a dopamine and norepinephrine releasing agent, similar to other substituted amphetamines with comparable molecular modifications. [6] [5] This mechanism involves increasing levels of norepinephrine and dopamine neurotransmitters in the brain by binding to and partially blocking the transporter proteins that normally clear these monoamines from the synaptic cleft. [6] The resulting neurotransmitter accumulation leads to stimulating, motivating, and euphoric effects that contribute to its abuse potential. [5]
This method enables the indirect chiral separation of this compound through derivatization with chiral reagents prior to analysis by gas chromatography-mass spectrometry (GC-MS). The approach utilizes chiral derivatizing agents to form diastereomeric derivatives that can be separated on conventional achiral stationary phases. [4]
Sample Preparation: Transfer 100 μL of standard or sample solution (approximately 100 μg) to a clean derivatization vial and evaporate to dryness under a gentle stream of nitrogen.
Derivatization:
Extraction: After derivatization, extract the reaction mixture with 500 μL of organic solvent (ethyl acetate for MTPA, hexane for menthylchloroformate), vortex for 1 minute, and centrifuge at 10,000 × g for 2 minutes.
GC-MS Analysis:
The diastereomeric derivatives formed through this process should display baseline separation on the GC-MS chromatogram. Identification is achieved by comparison of retention times and mass spectra with derivatized reference standards. The characteristic mass fragments for 2-FA derivatives should be documented for future identification. [4]
Table 1: GC-MS Method Parameters for 2-FA Chiral Separation
| Parameter | Specification |
|---|---|
| Column | HP-5MS (30 m × 0.25 mm ID, 0.25 μm) |
| Derivatization Agents | MTPA or (1R)-(-)-menthylchloroformate |
| Injection Volume | 1 μL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 80°C to 280°C at 15°C/min |
| Detection | Mass spectrometry (EI, 70 eV) |
This method describes the direct chiral separation of this compound enantiomers using high-performance liquid chromatography (HPLC) with chiral mobile phase additives. The technique employs sulfated beta-cyclodextrin as a chiral selector that forms transient diastereomeric complexes with the 2-FA enantiomers, resulting in differential migration through the chromatographic system. [4]
Mobile Phase Preparation: Prepare a solution containing 60% methanol, 40% water, 0.1% formic acid, and 0.8% (w/v) sulfated beta-cyclodextrin. Filter through a 0.45 μm membrane and degas by sonication for 10 minutes.
System Equilibration: Prime the HPLC system with the prepared mobile phase and equilibrate at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.
Chromatographic Conditions:
Analysis: Inject standards and samples, recording the retention times and peak areas of the eluting enantiomers.
Simultaneous Isomer Separation: Note that this method is capable of simultaneous chiral separation of three positional isomers (this compound, 3-fluoroamphetamine, and 4-fluoroamphetamine), providing a comprehensive analysis of fluoroamphetamine mixtures. [4]
The enantiomeric resolution (Rs) should be calculated to ensure baseline separation. The elution order should be confirmed using enantiomerically pure reference standards when available. Quantification is achieved by peak area comparison with calibration standards of known concentration.
Table 2: HPLC Method Parameters for 2-FA Chiral Separation
| Parameter | Specification |
|---|---|
| Column | LiChrospher 100 RP-18e (250 mm × 4.6 mm) |
| Mobile Phase | Methanol/Water (60:40) with 0.1% formic acid |
| Chiral Selector | Sulfated beta-cyclodextrin (0.8% w/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 μL |
| Analytical Capability | Simultaneous separation of 2-FA, 3-FA, and 4-FA |
Benchtop nuclear magnetic resonance (NMR) spectroscopy provides a rapid alternative for the discrimination and quantification of fluoroamphetamine regioisomers without the need for chiral separation. This method exploits the distinct chemical shifts exhibited by protons in different molecular environments to differentiate positional isomers, while fluorine-19 NMR enables direct quantification based on the unique fluorine signals. [7]
Sample Preparation: Dissolve approximately 5-10 mg of sample in 0.6 mL of deuterated solvent. Add a small amount of internal standard (0.05% TMS for 1H NMR).
Qualitative 1H NMR Analysis:
Quantitative 19F NMR Analysis:
Data Analysis: Identify the specific isomer based on the characteristic chemical shift pattern in the aromatic region. For quantification, integrate the fluorine signal and compare with calibration curves prepared from reference standards.
The total analysis time for combined qualitative 1H NMR and quantitative 19F NMR is approximately 10 minutes, significantly faster than traditional GC-MS methods. The method has demonstrated excellent agreement with GC-MS results, with identified drug content in seized samples ranging from 42.8%-49.2% w/w by 19F NMR compared to 39.9%-49.3% w/v by GC-MS. [7]
The enantiomeric ratio is calculated from the peak areas or heights of the respective enantiomer peaks in the chromatogram. The formula for this calculation is:
[ \text{Enantiomer Ratio (R/S)} = \frac{\text{Area or Height of (R)-enantiomer}}{\text{Area or Height of (S)-enantiomer}} ]
In forensic serum samples, the mean (R)/(S) ratio for amphetamine has been found to be approximately 1.14, with higher ratios (mean 1.36) typically observed at lower amphetamine concentrations (<100 ng/mL). [3] This ratio provides valuable information for estimating the time since drug consumption.
Amphetamine undergoes stereoselective metabolism in humans, with preferential elimination of the (S)-enantiomer. [3] The primary metabolic pathways include:
The detection of these metabolites, particularly at higher amphetamine concentrations and lower amphetamine (R)/(S) concentration ratios, may indicate recent consumption. [3]
The enantiomeric composition of 2-FA in biological samples provides crucial forensic information:
Table 3: Forensic Interpretation of Enantiomer Ratios and Metabolites
| Analytical Parameter | Forensic Significance | Typical Values/Ranges |
|---|---|---|
| (R)/(S) Concentration Ratio | Indicator of consumption time | Mean: 1.14 (range: 0.88-4.04) [3] |
| Low Ratio (<1.00) | Suggests recent consumption | Observed in 18% of cases [3] |
| Presence of Norephedrine | Metabolic indicator | More frequent at high amphetamine concentrations [3] |
| Presence of 4-Hydroxyamphetamine | Metabolic indicator | Associated with lower (R)/(S) ratios [3] |
| Total Amphetamine Concentration | Context for ratio interpretation | Higher ratios often at concentrations <100 ng/mL [3] |
The following diagram illustrates the comprehensive decision-making process for selecting the appropriate analytical method for this compound enantiomer analysis based on research objectives, available equipment, and sample characteristics:
Diagram 1: 2-FA Enantiomer Analysis Workflow - This diagram illustrates the comprehensive analytical decision process for this compound enantiomer composition analysis, showing method selection pathways based on research objectives and available instrumentation.
The analytical protocols presented in this application note provide robust methodologies for the enantiomeric separation and quantification of this compound. The complementary techniques of GC-MS with chiral derivatization, HPLC with chiral mobile phase additives, and NMR spectroscopy offer researchers flexible approaches suited to different laboratory capabilities and analytical requirements. The enantiomer ratio data obtained through these methods provides valuable information for forensic toxicology, including estimating consumption time and assessing potential impairment. As novel psychoactive substances continue to emerge, these analytical strategies will remain essential tools for researchers and forensic professionals working to understand the properties and risks associated with these compounds.
To conclusively prove 2-FMA use in forensic science, its metabolites must be detected alongside the parent drug. The table below lists the metabolites identified in a recent study and their significance as analytical targets. [1]
| Metabolite Name | Abbreviation | Role in Analysis | Key Finding |
|---|---|---|---|
| 2-Fluoroamphetamine | 2-FAP | Primary Metabolite | Not sufficient as sole evidence of 2-FMA use, as it is also available as a separate drug. [1] |
| N-Hydroxy-2-fluoromethamphetamine | N-OH-2-FMA | Characteristic Metabolite | Product of N-hydroxylation; a key target for confirming 2-FMA intake. [1] |
| 2-Fluoroephedrine (diastereomers) | - | Characteristic Metabolite | Product of aliphatic hydroxylation; a key target for confirming 2-FMA intake. [1] |
This protocol is adapted from a published study that identified and quantified 2-FMA metabolites in human urine. [1]
Objective: To confirm the intake of 2-FMA by detecting and quantifying the parent drug and its characteristic metabolites (N-OH-2-FMA and 2-fluoroephedrine) in a human urine sample.
Key Materials:
Sample Preparation & Analysis Workflow: The following diagram outlines the major steps from sample preparation to data interpretation.
Detailed Procedure:
Interpretation of Results: The definitive confirmation of 2-FMA use relies on the detection of both the parent drug and at least one of its characteristic metabolites (N-OH-2-FMA or 2-fluoroephedrine). The detection of 2-FAP alone is not sufficient for confirmation. [1]
In cases where synthesized metabolite standards are unavailable, one study describes an alternative method using LC-MS combined with radiometric detection. [2]
The available information in the search results is foundational but incomplete for creating a full application note. Key data, such as the exact numerical concentrations found in the study, detailed LC-MS/MS instrument parameters, and the complete metabolic pathway diagram, are not included in the provided excerpts. To finalize a comprehensive protocol, you would need to consult the full text of the primary research article [1] and potentially other specialized scientific databases.
I hope this structured overview provides a solid starting point for your work. Should you require more specific details on certain aspects, please feel free to ask.
Here are answers to some specific technical questions you might encounter.
1. Why is separating the enantiomers of 2-FA important? Amphetamine derivatives like 2-FA are chiral molecules, meaning they have two non-superimposable mirror-image forms (enantiomers) [1]. In chiral drugs, these enantiomers can have vastly different pharmacological effects. One isomer (the eutomer) may be therapeutically active, while the other (the distomer) could be less active, inactive, or even cause unwanted or toxic side effects [1]. Therefore, analyzing the enantiomeric composition is critical for understanding the substance's biological activity, toxicity, and metabolic pathway.
2. What are the main technical challenges in separating 2-FA enantiomers? The primary challenge is that enantiomers have identical physical and chemical properties in an achiral environment. This makes them impossible to separate using standard (achiral) HPLC or GC columns [1] [2]. Successful separation requires the introduction of a chiral environment. This can be achieved through two main strategies:
Another challenge is the presence of positional isomers (e.g., 3-FA and 4-FA), which must be distinguished from 2-FA in a single analytical run [1].
3. What are proven methods for the chiral separation of 2-FA? Research has successfully demonstrated both indirect and direct methods. The table below summarizes two validated protocols from the literature.
| Method | Principle | Key Conditions | Performance |
|---|
| Indirect GC-MS [1] | Derivatization with a chiral agent (MTPA or (1R)-(−)-menthylchloroformate), then analysis on an achiral GC column. | - Column: HP-5MS (standard achiral)
Protocol 1: Indirect Chiral Separation by GC-MS [1] This method involves chemically modifying the 2-FA enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.
Protocol 2: Direct Chiral Separation by HPLC [1] [3] This method uses a chiral additive in the mobile phase to create a chiral environment within a standard reversed-phase HPLC system.
The following diagram illustrates the decision pathway for choosing and applying these two main separation strategies, based on the cited methodologies.
Here are answers to common technical questions and solutions for frequent problems.
| Category | Question / Issue | Cause & Solution |
|---|
| General Principles | What is the core principle of chiral derivatization? | Cause: Enantiomers have identical physical properties and co-elute in standard chromatography. Solution: Use a chiral derivatizing agent (CDA) to convert enantiomers into diastereomers, which have different physical properties and can be separated [1]. | | Reagent Selection | How to choose a chiral derivatizing agent? | Cause: An unsuitable CDA leads to poor separation or incomplete reaction. Solution: The CDA must be enantiomerically pure, react completely with the analyte, and not cause racemization [1]. For amino acids like 2-FA, FDAA is a robust choice [2]. | | Troubleshooting: Poor Separation | Why are my diastereomers not separating? | Cause 1: The CDA's chiral center is too close to the analyte's, resulting in insufficient stereochemical distinction. Solution: Choose a CDA with a bulky group near its reaction site to maximize diastereomeric differences [1].
Cause 2: The chromatographic method is not optimized for the new diastereomers. Solution: Adjust mobile phase composition, temperature, or use a different stationary phase to exploit the new physical differences. | | Troubleshooting: Incomplete Reaction | Why is my derivatization reaction incomplete? | Cause: The reaction conditions (time, temperature, pH, catalyst) are suboptimal. Solution: Ensure proper derivatization conditions. For FDAA, a typical protocol is incubation at 40°C for 60 minutes in a buffered solution (e.g., 100 mM sodium bicarbonate) [2]. | | Troubleshooting: Artifact Peaks | Why am I seeing extra or unexpected peaks? | Cause: The derivatization reagent or its by-products may be detectable, or the analyte may have degraded. Solution: Run a blank sample (reagent without analyte) to identify reagent peaks. Ensure the derivatization conditions are not too harsh, leading to decomposition [3]. |
For a hands-on approach, here are two detailed methodologies from the literature.
This protocol, adapted from a 2022 study, is highly effective for chiral amino acid analysis and can be applied to 2-FA [2].
The workflow for this protocol is summarized in the following diagram:
This method demonstrates a two-step achiral derivatization for analyzing proline enantiomers by chiral GC, a strategy that can be adapted for other amines like 2-FA [4].
Why didn't my standard amphetamine immunoassay detect 2-FA? Standard amphetamine immunoassays use antibodies designed for classic drugs like amphetamine or MDMA. The structural difference created by the fluorine atom on the 2-FA molecule means these antibodies may not recognize it effectively, leading to a false negative [1].
What is the minimum concentration of 2-FA detectable by common urine screens? While specific data for 2-FA is limited, research on its isomer, 4-Fluoroamphetamine (4-FA), shows that the EMIT II Plus Amphetamines assay only produced a positive result at a very high concentration of 5000 ng/mL, and the Triage TOX Drug Screen did not detect it at all [1]. It is safe to infer that 2-FA would perform similarly poorly.
What is the recommended method for confirming 2-FA in a urine sample? Due to the limitations of immunoassays, confirmation should always be performed with more specific techniques. The recommended methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique separates the chemical from others in the sample (chromatography) and provides a highly specific molecular fingerprint for identification (mass spectrometry).
This protocol outlines the key steps for detecting and confirming 2-FA in urine.
1. Sample Preparation (Solid-Phase Extraction - SPE)
2. Instrumental Analysis (LC-MS/MS)
3. Data Interpretation
The table below summarizes peer-reviewed findings on the detection of fluoroamphetamines, which directly inform expectations for 2-FA testing [1].
| Drug Tested | Immunoassay | Detection Outcome | Critical Findings |
|---|---|---|---|
| 4-FA | EMIT II Plus Amphetamines | Positive only at 5000 ng/mL | Extremely poor sensitivity; will miss lower concentrations. |
| 4-FA | EMIT II Plus Ecstasy (MDMA) | Low cross-reactivity | Unreliable for detection. |
| 4-FA | Triage TOX Drug Screen | No detection | Completely ineffective for this compound. |
| Inference for 2-FA | All above assays | Expected to be unreliable | Structural similarity suggests a high risk of false negatives. |
When a standard urine drug screen is negative but 2-FA use is strongly suspected, the following workflow should be initiated to ensure an accurate result.
Workflow Explanation:
In forensic toxicology, method validation ensures that analytical procedures are reliable, reproducible, and suitable for their intended purpose. The Scientific Working Group for Forensic Toxicology (SWGTOX) has established standard practices that are a key reference for the field [1].
Core validation elements typically include [1]:
Modern forensic toxicology laboratories employ sophisticated instrumentation and workflows to detect a wide range of toxicants in complex biological matrices [2]. High-Resolution Mass Spectrometry (HRMS) has become a cornerstone for broad toxicological screening [3].
The general workflow for a typical HRMS screening analysis is summarized below:
Key Techniques:
MSE, is a common mode of operation that fragments all ions without pre-selection, creating comprehensive datasets [3].The following table summarizes key parameters from a representative HRMS screening solution, demonstrating the level of detail required for a validated method [3].
| Parameter | Specification (Example) |
|---|---|
| Analytical Technique | UPLC-QTof with MSE acquisition |
| Ionization Modes | ESI Positive & ESI Negative |
| Library Entries | >2,000 drugs and metabolites |
| Acceptance Criteria | Precursor mass error < 5 ppm; Retention time tolerance ± 0.35 min; Minimum one diagnostic fragment ion |
| Sample Types | Urine, blood, and other matrices |
Here are common issues and solutions related to analytical methods in forensic toxicology, framed in a Q&A format.
Q: What are the acceptance criteria for confidently identifying an unknown compound using HRMS? A: Confident identification typically requires meeting multiple criteria simultaneously [3]:
Q: The signal for my target analyte is low or inconsistent. What should I check? A:
Q: How can the laboratory ensure the quality of results over time? A:
Q: Our lab is facing challenges with new psychoactive substances (NPS). How can modern techniques help? A: HRMS is particularly powerful for NPS analysis because it can [2]:
The most relevant and robust methods for detecting 2-fluoroamphetamine and related compounds use Liquid Chromatography-Mass Spectrometry (LC-MS). The table below summarizes two key approaches:
| Method | Sample Matrix | Sample Preparation | Key Analytical Technique | Key Advantage / Application |
|---|---|---|---|---|
| LC/MS on HILIC Column [1] | Urine | Solid Phase Extraction (SPE) with Supel-Select SCX plate [1] | HILIC column; TOF/MS detection [1] | Rapid separation (<3 min) of multiple fluoroamphetamines [1] |
| Enantiomer-Specific UHPLC-MS/MS [2] | Blood, Urine, Oral Fluid | Supported Liquid Extraction (SLE) [2] | Chiral column; Tandem Mass Spectrometry (MRM) [2] | Distinguishes between legal and illegal amphetamine use based on enantiomer ratio [2] |
For your specific focus on blood, the enantiomer-specific UHPLC-MS/MS method is the most directly relevant, as it has been successfully validated for blood samples [2].
Here is a detailed methodology for a highly sensitive and specific LC-MS/MS analysis, which is the gold standard for such applications. You can present this as a step-by-step troubleshooting guide or standard protocol.
Objective: To achieve low detection limits for this compound in blood using LC-MS/MS.
1. Sample Preparation (Supported Liquid Extraction - SLE) This method is effective for cleaning up complex blood samples [2].
2. Liquid Chromatography (LC) Separation Proper chromatographic separation is key to reducing ion suppression and improving sensitivity.
3. Mass Spectrometry (MS) Detection Tandem mass spectrometry (MS/MS) provides the high specificity and sensitivity needed for low detection limits in blood.
The following workflow diagram summarizes this entire protocol:
Here are some anticipated frequently asked questions.
Q1: What is the main advantage of using LC-MS/MS over LC-MS for this analysis? A1: LC-MS/MS provides far greater specificity and sensitivity for complex biological samples like blood. The first mass spectrometer filters out chemical noise, and the MRM mode monitors specific fragment ions, making the method highly resistant to interference. This is crucial for accurately quantifying trace-level analytes [4].
Q2: How can I improve the signal-to-noise ratio in my LC-MS analysis? A2: You can employ several hardware and software techniques:
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended? A3: A SIL-IS has nearly identical chemical properties to the analyte but a different mass. It corrects for variability in sample preparation (e.g., extraction efficiency) and, most importantly, for matrix effects (ion suppression or enhancement) during MS analysis. This leads to significantly improved accuracy and precision [3].
Q4: Can I use an ELISA for screening blood samples for this compound? A4: While ELISA is a high-throughput screening tool, it may not be ideal for specific detection of this compound. Immunoassays can lack specificity due to antibody cross-reactivity with related compounds [6] [7]. For definitive confirmation and precise quantification, especially at low concentrations, LC-MS/MS is the preferred and more reliable method [7].
Q1: Why are my aliphatic hydroxylation metabolites producing uninformative spectra?
Q2: I cannot detect low-abundance metabolites. How can I improve sensitivity?
Q3: What is the benefit of using software for metabolite identification?
Problem: Aliphatic hydroxylation metabolites are detected but yield sparse or uninformative MS/MS spectra with traditional CID, preventing confident localization of the hydroxylation site.
Solution: Implement a workflow that utilizes orthogonal fragmentation techniques and automated data analysis.
Application Note: A study on pioglitazone metabolism successfully identified multiple hydroxy pioglitazone metabolites using this approach. EAD data provided more fragment ion matches compared to CID, allowing for confident identification of the exact site of hydroxylation (e.g., M-II, M-IV, M-VII) [1].
The following methodology is adapted from a technical note on identifying pioglitazone metabolites [1].
1. Sample Preparation:
2. Chromatography:
3. Mass Spectrometry (ZenoTOF 7600 System):
4. Data Processing:
The table below summarizes the key differences between CID and EAD for metabolite identification, based on data from the pioglitazone study [1].
| Feature | Collision-Induced Dissociation (CID) | Electron-Activated Dissociation (EAD) |
|---|---|---|
| Fragmentation Mechanism | Vibrational energy excitation; often causes loss of labile groups (e.g., H₂O from -OH). | Electron-driven, non-ergodic process; preserves labile modifications. |
| Spectral Information | Can yield fewer backbone fragments for metabolites like aliphatic hydroxylations. | Generates more comprehensive backbone fragmentation. |
| Site of Metabolism (SoM) Confidence | Lower for isomeric metabolites; may produce ambiguous results. | Higher; provides more fragment ion matches to pinpoint the exact site. |
| Example Result | For a hydroxy metabolite, CID data predicted two structures (M-II, M-IV) with equal likelihood [1]. | EAD data confidently identified a single structure (M-VII) with more fragment matches [1]. |
The following diagram illustrates the logical workflow for troubleshooting metabolite detection, from experiment setup to confident identification.
The table below summarizes a validated LC/MS method used for the separation of fluoroamphetamines, including positional isomers, on a HILIC column [1].
| Parameter | Specification |
|---|---|
| Column | Ascentis Express HILIC, 10 cm × 2.1 mm I.D., 2.7 µm particles |
| Mobile Phase | 5 mM ammonium formate in acetonitrile:water (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Detector | TOF/MS |
| Sample | 300 ng/mL in acetonitrile [2] |
This method is demonstrated to separate four members of the fluoroamphetamine family in under 3 minutes [1]. Certified reference materials (CRMs) from Cerilliant were used to ensure reliable identification and quantification [1] [2].
Beyond the core method, here are key areas to address in your FAQs and guides for method development and problem-solving.
The following diagram outlines the key stages for implementing the analytical method and diagnosing common problems, integrating the strategies mentioned above.
For developing methods for new analytes or complex matrices, a general method development approach is recommended, which involves selecting the initial system, optimizing selectivity, and final method validation [6]. For challenging separations involving complex mixtures or impurities, strategies like adjusting the gradient profile, column temperature, and sample preparation to clean up the matrix should be explored [4].
The table below summarizes the core pharmacological profiles and effects of 2-FA and 4-FA.
| Feature | 2-Fluoroamphetamine (2-FA) | 4-Fluoroamphetamine (4-FA) |
|---|---|---|
| Primary Mechanism | Dopamine & Norepinephrine Releasing Agent [1] | Serotonin, Dopamine & Norepinephrine Releasing Agent/Reuptake Inhibitor [2] [3] [4] |
| Serotonergic Activity | Minimal / Not Reported [1] | Significant [2] [3] |
| Subjective Effects | "Amphetamine-like"; euphoria, stimulation, focus; functional at lower doses [1] | "Intermediate between amphetamine and MDMA"; initial empathogenic state, followed by stimulation [2] [4] |
| Common Acute Side Effects | Reported to be relatively free of side effects like anxiety and high blood pressure at common doses [1] | Nausea, headaches, tachycardia, hypertension, bruxism (teeth grinding), suppressed appetite [2] [3] |
| Neurotoxicity Potential | Unknown due to lack of data, but not suspected to be serotonergically neurotoxic based on mechanism [1] | Less serotonergic neurotoxicity than other para-haloamphetamines, but not fully absent [2] |
| Key Clinical Safety Findings | No formal clinical studies available [1] | Significant elevation in blood pressure and heart rate; severe cardiovascular/cerebrovascular complications (e.g., cardiomyopathy, hemorrhage) reported [3] [4] |
For researchers, understanding the experimental basis of this data is crucial.
The different subjective effects of 2-FA and 4-FA are a direct result of their distinct mechanisms of action in the brain. The following diagram illustrates these key pathways.
The table below summarizes the available quantitative data for 2-FA and amphetamine, highlighting the significant lack of neurotoxicity data for 2-FA.
| Parameter | 2-Fluoroamphetamine (2-FA) | Amphetamine |
|---|---|---|
| Primary Mechanism of Action | Presumed dopamine and norepinephrine releasing agent [1] [2]. | Dopamine and norepinephrine releasing agent and reuptake inhibitor [3] [4]. |
| Serotonin Activity | Not expected to be significant (based on structure) [2]. | Weak serotonin reuptake inhibitor [4]. |
| TAAR1 Receptor Role | Not studied. Expected to be similar to amphetamine as a structural analog. | Intracellular activation, mediating dopamine transporter internalization and PKA/RhoA signaling [5]. |
| Neurotoxicity Studies | No formal studies found. Anecdotal reports suggest similarity to dextroamphetamine, but this is not scientifically verified [2]. | Well-documented. High/repeated doses can cause dopaminergic and serotonergic neurotoxicity in animal models [6]. |
| LD₅₀ (mouse, i.p.) | 100 mg/kg [1] | Information missing |
| Anorexiant ED₅₀ (rat, p.o.) | 15 mg/kg [1] | Information missing |
| Formal Human Usage | No history of medical use; appeared as a designer drug [2]. | Extensive history of medical use for ADHD, narcolepsy, and obesity [3] [4]. |
Key experiments for assessing amphetamine-related neurotoxicity are outlined below, though these specific protocols have not been applied to 2-FA.
This standard protocol is used to establish the neurotoxic potential of amphetamine analogs.
These experiments investigate the cellular mechanisms underlying potential neurotoxicity.
The neurotoxic effects of amphetamines are not caused by a single event, but by a cascade of interconnected intracellular signals. The diagram below integrates established pathways for amphetamine with potential, unverified pathways for 2-FA.
The diagram title: Mechanisms of Amphetamine-Induced Neurotoxicity.
This pathway illustrates the hypothesized mechanism for amphetamine, which is supported by experimental data [6] [5]. The role of 2-FA in this cascade is unknown, as indicated by the dashed lines and question marks in the diagram. A key differentiator among amphetamine analogs is their effect on serotonin. Analogues like 4-chloroamphetamine are potently serotonergic and profoundly neurotoxic, while 4-fluoroamphetamine appears to lack long-lasting serotonergic toxicity, likely because the fluorine atom resists metabolic degradation that creates toxic species [7]. Where 2-FA falls on this spectrum is a critical unknown.
Currently, comparing the neurotoxicity of 2-FA and amphetamine is not feasible due to a complete absence of direct, systematic studies on 2-FA.
Future research should prioritize the in vivo neurotoxicity assessment protocol outlined above to determine if 2-FA causes long-term monoamine depletion. Subsequent mechanistic studies would be essential to understand its specific interactions with TAAR1, VMAT2, and its potential to induce oxidative stress.
Methamphetamine is metabolized in the human body primarily through two major pathways [1] [2] [3]. The table below summarizes the key metabolic routes and the enzymes involved.
| Metabolite | Metabolic Pathway | Primary Enzyme(s) Involved | Key Quantitative Findings (Urinary Excretion) |
|---|---|---|---|
| Amphetamine (AMP) | N-demethylation [1] [3] | CYP2D6 [4] [3] | 2-7% of dose excreted; conversion is stereoselective (S-(+) > R-(-)) [1]. |
| para-Hydroxymethamphetamine (pOH-MA) | Aromatic hydroxylation [1] [3] | CYP2D6 [4] | 8-11% of dose excreted; less affected by stereoselectivity [1]. |
| Unchanged Methamphetamine | Renal excretion [3] | N/A | 30-54% of an oral dose is excreted unchanged in urine [3]. Stereoselective, with more R-(-)-MA excreted than S-(+)-MA [1]. |
The following diagram illustrates the main metabolic pathways of methamphetamine based on the data above:
The data on methamphetamine's metabolism was characterized using a rigorous clinical study design and bioanalytical methods [1]. Here is a summary of the key methodological aspects:
The lack of metabolic data for 2-FA highlights a critical gap in scientific literature. While it is structurally similar to amphetamine, the introduction of a fluorine atom can significantly alter a compound's metabolic fate and toxicological profile [5]. Any assumptions about its metabolism based on methamphetamine or amphetamine are speculative and not supported by current evidence.
For a reliable comparison, you would need to consult specialized scientific databases or await the publication of original research studies on 2-FA.
The table below summarizes the available quantitative and qualitative data on the effects of 2-FA and related fluoroamphetamines on monoamine systems.
| Compound | Dopamine (DA) Release | Serotonin (5-HT) Release | Primary Action | Key Supporting Evidence |
|---|---|---|---|---|
| 2-Fluoroamphetamine (2-FA) | Presumed strong [1] | Low to minimal [1] | Dopamine / Norepinephrine Releaser [1] | Anecdotal/user reports of "amphetamine-like," functional stimulation [1]. |
| 3-Fluoroamphetamine (3-FA) | Strong [2] | Lower than DA [2] | Dopamine / Norepinephrine Releaser [2] | In vitro studies show it is a monoamine releaser with high selectivity for DA/NE over 5-HT [2]. |
| 4-Fluoroamphetamine (4-FA) | Strong [3] | Strong [3] | Serotonin, Dopamine, & Norepinephrine Releaser [3] | Known to produce MDMA-like entactogenic effects at higher doses, indicating significant 5-HT release [3]. |
| Amphetamine | Strong [4] | Weak [4] | Dopamine / Norepinephrine Releaser | Used as a benchmark; its mechanism is well-established. |
Research on 3-FA and 4-FA provides the strongest indirect evidence for 2-FA's likely profile:
The following methodology is commonly used to generate the data cited in this guide:
1. Synaptosome Assay for Monoamine Release and Reuptake [5]
2. In Vivo Microdialysis in Rats [4]
The following diagram illustrates the mechanistic workflow of how fluoroamphetamines like 2-FA and 3-FA are believed to increase dopamine signaling, based on the established mechanism of action for amphetamines.
This mechanism results in a net increase in synaptic dopamine, leading to heightened stimulation and reward. The relative lack of interaction with the serotonin transporter (SERT) is what likely underlies 2-FA and 3-FA's dopamine-selective profile, in contrast to 4-FA.
The table below summarizes the key comparative data available for these two substances.
| Feature | Dextroamphetamine (Pharmaceutical) | 2-Fluoroamphetamine (2-FA) [Research Chemical] |
|---|---|---|
| Status | FDA-approved medication [1] [2] | Pre-clinical research compound; no medical approval [3] |
| Primary Medical Uses | Treatment of ADHD and Narcolepsy [1] [2] [4] | No established medical uses [3] |
| Mechanism of Action | Well-established: promotes release and inhibits reuptake of dopamine and norepinephrine [2] [4]. | Presumed similar mechanism as a dopamine/norepinephrine releasing agent, but not formally studied [3]. |
| Dosage (Oral) | Varies by condition and age (e.g., ADHD: initial 5 mg 1-2 times/day for adults) [5]. | Anecdotal user reports: Light: 15-30 mg, Common: 30-50 mg, Strong: 50-60 mg [3]. |
| Duration of Action (Oral) | Immediate-Release: 3-6 hours [4] Extended-Release: 8-12 hours [4] | Anecdotal user reports: Total: 2-4 hours [3] | | Subjective Effects (Reported) | Increased attention, focus, wakefulness, decreased appetite [4] [6]. | Reported to be most "amphetamine-like"; euphoria, stimulation, increased motivation [3]. | | Safety & Toxicity Profile | Well-characterized. Common side effects: insomnia, dry mouth, headache, increased heart rate. Serious risks: abuse potential, cardiovascular events, psychosis at high doses [1] [4]. | Not established. Anecdotal reports suggest a potential "ceiling dose" and fewer side effects (e.g., anxiety, high blood pressure), but long-term toxicity is unknown [3]. | | Addiction Potential | Moderate to High; known to be habit-forming with risk of psychological dependence [1] [4]. | Theorized to be Moderate; presumed cross-tolerance with other stimulants, but limited data [3]. |
For researchers, the details of experimental protocols and pharmacological data are critical.
The available information for 2-FA does not come from formal clinical trials but from user self-reports. In contrast, dextroamphetamine has been studied in numerous randomized, double-blind, controlled trials, which is the gold standard for clinical research.
The following diagram illustrates the well-established mechanism of action for dextroamphetamine, highlighting the key data gaps that exist for 2-FA.
This visual demonstrates that while the mechanism of dextroamphetamine is well-understood to involve multiple pathways like TAAR1 activation and VMAT2 inhibition, leading to increased neurotransmitters in the synapse [2] [4], the mechanism of 2-FA is only presumed to be similar, with a significant lack of confirming data [3].
| Compound | Primary Mechanism of Action | Subjective Effects Profile | Key Quantitative Data | Toxicity & Health Risks |
|---|
| 2-Fluoroamphetamine (2-FA) [1] [2] | Presumed dopamine & norepinephrine releaser (limited data) [2]. | Primarily stimulant; functional, euphoric at high doses [2]. | - LD₅₀ (mouse, i.p.): 100 mg/kg [1].
The data in the table is supported by several key experimental approaches:
The primary mechanism of action for these substances involves interactions with monoaminergic transporters in the brain. The following diagram illustrates this complex signaling pathway.
The diagram shows that fluoroamphetamines enter the neuron primarily through monoamine transporters (DAT, SERT, NET). Once inside, they disrupt normal neurotransmitter signaling in three key ways: 1) they are taken up into synaptic vesicles by VMAT-2, displacing neurotransmitters; 2) they inhibit the function of MAO, an enzyme that breaks down excess neurotransmitters; and 3) they force transporters into a "reverse transport" mode, flooding the synapse with monoamines. This leads to dramatically increased neurotransmitter levels and excessive postsynaptic receptor activation.
The table below summarizes the known properties and user-reported effects of 2-FA alongside common stimulants for comparison.
| Substance | Primary Mechanism of Action | Reported Subjective Effects (User Anecdotes) | Abuse Potential Indicators |
|---|---|---|---|
| 2-Fluoroamphetamine (2-FA) | Presumed dopamine and norepinephrine releasing agent (similar to amphetamine) [1]. | Euphoria, increased focus/alertness, motivation [1]. Considered more "amphetamine-like" and functional; said to have a "ceiling dose" that may lower abuse threshold compared to more potent stimulants [1]. | Chronic use can cause moderate addiction and psychological dependence [1]. Cross-tolerance with all dopaminergic stimulants [1]. |
| Amphetamine / Dextroamphetamine | Dopamine and norepinephrine releasing agent and reuptake inhibitor. | Increased focus, alertness, euphoria. | High abuse potential; misuse can cause addiction, serious heart problems, or death [2]. |
| Methamphetamine | Powerful dopamine and norepinephrine releasing agent. | Intense euphoria, increased energy. | High abuse potential; high risk of dependence and severe side effects. |
| 4-Fluoroamphetamine (4-FA) | Serotonin, dopamine, and norepinephrine releaser (at high doses) [3]. | Stimulation with empathogenic/MDMA-like effects at higher doses [3]. | Potentially high abuse liability due to mixed stimulant-entactogen profile. |
Formal studies on 2-FA are scarce, but research on its analog, 2-Fluoromethamphetamine (2-FMA), provides insight into the metabolism of fluorinated amphetamines.
The following diagram illustrates the metabolic pathway of 2-Fluoromethamphetamine (2-FMA) as identified in forensic analysis:
Current evidence highlights significant knowledge gaps requiring further investigation:
To objectively establish the abuse potential of 2-FA, the following experimental approaches are critical:
The table below summarizes the known and presumed mechanisms of 2-FA compared to related substances for which more data is available.
| Substance | Primary Mechanism (Presumed for 2-FA) | Serotonin Release | Dopamine Release | Norepinephrine Release | Key Supporting Evidence |
|---|---|---|---|---|---|
| 2-FA | Dopamine/Norepinephrine Releaser | Lacking direct evidence; presumed low or minimal based on structure [1] | Yes (presumed primary action) [1] | Yes (presumed) [1] | Anecdotal user reports; structural analogy to amphetamine [1] |
| PAL-287 | Dual Dopamine/Serotonin Releaser | Yes (confirmed, the defining action) [2] | Yes (but dampened by serotonin co-release) [2] | Information not specified in search results | Peer-reviewed preclinical studies; suppresses stimulant self-administration without reinforcing effects [2] |
| MDMA | Empathogen / Entactogen | Yes (strong release, primary action) [3] | Yes [3] | Yes [3] | Human and animal studies; produces prosocial and empathetic feelings [3] |
| d-Amphetamine | Stimulant | Low | Yes (strong) [1] | Yes (strong) | Extensive clinical and preclinical research; used as a benchmark for 2-FA's effects [1] |
The core idea that serotonin release can dampen stimulant effects is supported by established research, though not specifically for 2-FA.
To conclusively determine if 2-FA has meaningful serotonin-releasing activity, the following experimental approaches, as reflected in contemporary neuroscience research, would be required:
The following diagram illustrates the key concepts of serotonergic transmission, which are fundamental to understanding how it might modulate the effects of other neurotransmitters.